N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-12-10-15(20-25-12)19-17(23)16(22)18-11-13-2-6-21(7-3-13)14-4-8-24-9-5-14/h10,13-14H,2-9,11H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSCOMPTVVIOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the isoxazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with an oxalamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide exhibit anticancer properties. The oxazole and piperidine functionalities are known to interact with biological targets involved in cancer progression. For instance, derivatives of oxazole have been reported to inhibit tumor growth in various cancer cell lines .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Research has shown that oxazole derivatives can inhibit bacterial growth by disrupting cellular processes. This suggests that this compound could serve as a lead compound for developing new antibiotics .
Neuropharmacology
Given its piperidine component, this compound may have implications in neuropharmacology. Piperidine derivatives are often explored for their potential in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, indicating a possible application in mental health therapeutics .
Polymer Chemistry
The structural characteristics of this compound make it a candidate for use in polymer synthesis. Its ability to form stable bonds can be exploited to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research into similar compounds has shown promise in developing advanced materials for industrial applications .
Coatings and Adhesives
In materials science, the compound could be used in formulating coatings and adhesives due to its chemical stability and bonding capabilities. The incorporation of such compounds can enhance the performance characteristics of coatings, making them more resistant to environmental degradation .
Anticancer Research
A study published in Cancer Research highlighted the efficacy of oxazole-containing compounds against breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis (programmed cell death). The study suggested that modifications to the oxazole ring could enhance potency and selectivity against cancer cells .
Antimicrobial Testing
In a recent publication in the Journal of Antimicrobial Chemotherapy, researchers evaluated a series of oxazole derivatives for their antibacterial activity against resistant strains of bacteria. Results indicated that certain derivatives exhibited potent activity, supporting further investigation into the structure–activity relationship for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring, piperidine ring, and oxalamide group each play a role in the compound’s activity, influencing its binding affinity and specificity for different targets. These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Modifications
The compound’s structural analogs primarily differ in substituents on the piperidine, oxazole, or bridging groups. Selected examples include:
Table 1: Structural Comparison of Key Analogs
Q & A
Basic: What synthetic methodologies are recommended for achieving high-purity N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide?
Methodological Answer:
The synthesis involves multi-step reactions, starting with functionalization of the isoxazole and piperidine moieties. Key steps include:
- Coupling reactions between the oxazole-3-amine and ethanediamide backbone under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Catalytic hydrogenation or reductive amination for introducing the oxan-4-yl-piperidine group, using palladium on carbon or sodium triacetoxyborohydride .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the final product with ≥95% purity .
- Analytical validation using HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR to confirm structural integrity .
Advanced: How can computational chemistry improve the prediction of this compound’s 3D conformation and target interactions?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with oxazole/piperidine-binding pockets) .
- Quantum mechanical calculations : Optimize geometry at the DFT/B3LYP level (6-31G* basis set) to predict electrostatic potential maps and reactive sites .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein binding kinetics .
- Pharmacophore modeling : Identify critical functional groups (e.g., oxazole’s hydrogen-bond acceptors, piperidine’s hydrophobic bulk) for structure-activity relationship (SAR) studies .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to confirm methyl groups (δ 2.3–2.5 ppm) and amide protons (δ 8.1–8.3 ppm) .
- HPLC-MS : Reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435) and detect impurities .
- FT-IR : Identify carbonyl stretches (1650–1700 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) to validate amide bond formation .
Advanced: How can researchers resolve contradictions in solubility data during formulation studies?
Methodological Answer:
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water, DMSO/saline) using phase-solubility diagrams to identify optimal ratios .
- Solid dispersion : Prepare amorphous forms via spray drying (e.g., with PVP-VA64) to enhance aqueous solubility .
- pH-solubility profiling : Titrate from pH 2–8 (HCl/NaOH) to assess ionization effects on solubility .
- Microscopy (SEM/DSC) : Characterize crystallinity changes impacting dissolution rates .
Advanced: What experimental design strategies optimize reaction yield and minimize by-products?
Methodological Answer:
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate variables (temperature, catalyst loading, solvent polarity) .
- Kinetic monitoring : Use in-situ FT-IR or ReactIR to track intermediate formation and adjust conditions in real time .
- High-throughput screening : Test 96-well plates with varying reagents to identify optimal coupling agents (e.g., HATU vs. EDCI) .
Basic: Which functional groups in the compound are most reactive, and how do they influence derivatization?
Methodological Answer:
- Isoxazole ring : Susceptible to electrophilic substitution at the 5-methyl position (e.g., bromination with NBS) .
- Piperidine nitrogen : Prone to alkylation/acylation (e.g., benzyl chloride for SAR studies) .
- Ethanediamide linker : Hydrolytically sensitive; stabilize via steric hindrance (e.g., tert-butyl groups) or pH control .
Advanced: How can reaction mechanisms for unexpected by-products be elucidated?
Methodological Answer:
- Isolation and characterization : Use preparative TLC/HPLC to isolate by-products, followed by HR-MS and 2D NMR (COSY, HSQC) .
- Isotopic labeling : Introduce ¹³C at suspected reactive sites (e.g., amide carbonyl) to track bond cleavage via NMR .
- Computational transition-state analysis : Identify plausible pathways (e.g., oxazole ring-opening via DFT calculations) .
Advanced: What in silico models predict metabolic stability and CYP450 interactions?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMET Predictor to estimate hepatic clearance and CYP3A4/2D6 inhibition .
- Metabolite identification : Simulate phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) with software like MetaSite .
- Free-energy perturbation (FEP) : Quantify binding affinities to CYP isoforms to guide structural modifications .
Basic: How can solubility limitations in cellular assays be addressed?
Methodological Answer:
- Nanoparticle formulation : Prepare PLGA nanoparticles (sonication/emulsification) to enhance cellular uptake .
- Prodrug synthesis : Introduce phosphate esters or PEGylated derivatives to improve hydrophilicity .
- Surfactant use : Add 0.1% Tween-80 or Cremophor EL to assay buffers .
Advanced: What methodologies validate target engagement in live-cell systems?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-compound treatment via Western blot .
- SPR/BLI : Quantify binding kinetics (kon/koff) using Biacore or Octet systems with immobilized recombinant targets .
- CRISPR knock-in models : Engineer cells with fluorescently tagged targets (e.g., HaloTag) for live-cell imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
